2-cyano-3-hydroxy-N-(4-(trifluoromethyl)phenyl)but-2-enamide, also known as Teriflunomide, is a compound classified under tyrosine kinase inhibitors and is recognized primarily for its application in treating autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. The compound features a molecular formula of and has a molecular weight of approximately 270.21 g/mol. The structural configuration of Teriflunomide includes a cyano group, a hydroxy group, and a trifluoromethyl-substituted phenyl moiety, contributing to its biological activity and pharmacological properties.
The synthesis of 2-cyano-3-hydroxy-N-(4-(trifluoromethyl)phenyl)but-2-enamide can be achieved through several methods, primarily involving the reaction of 2-cyano-N-(4-trifluoromethylphenyl)acetamide with acetic anhydride and sodium hydroxide. This reaction typically occurs under controlled temperature conditions ranging from 0°C to 30°C and can last from several minutes up to 24 hours, depending on the specific reaction conditions employed .
The molecular structure of 2-cyano-3-hydroxy-N-(4-(trifluoromethyl)phenyl)but-2-enamide can be represented as follows:
C\C(=C(/C#N)\C(=O)Nc1ccc(cc1)C(F)(F)F)\O
InChI=1S/C12H9F3N2O2/c1-7(18)10(6-16)11(19)17-9-4-2-8(3-5-9)12(13,14)15/h2-5,18H,1H3,(H,17,19)/b10-7-
The compound exhibits specific stereochemistry denoted as (Z), indicating the configuration around the double bond in the butenamide structure.
Teriflunomide undergoes various chemical reactions that are crucial for its pharmacological activity. The primary reaction involves the conversion of its precursor compounds into the active form through hydrolysis and other modifications.
The mechanism of action for 2-cyano-3-hydroxy-N-(4-(trifluoromethyl)phenyl)but-2-enamide primarily revolves around its role as an immunomodulatory agent. It inhibits dihydroorotate dehydrogenase in lymphocytes:
Teriflunomide serves significant roles in pharmaceutical applications:
CAS No.: 15302-16-6
CAS No.: 158182-18-4
CAS No.: 4430-97-1
CAS No.: 32986-79-1
CAS No.: 53905-12-7